molecular formula C21H21N3O5S B2751267 N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1048387-23-0

N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide

Katalognummer B2751267
CAS-Nummer: 1048387-23-0
Molekulargewicht: 427.48
InChI-Schlüssel: OCYADSRURSNXSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is primarily used in the treatment of hematological malignancies, autoimmune diseases, and other inflammatory disorders. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies.

Wirkmechanismus

N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide selectively inhibits BTK, a crucial enzyme involved in the signaling pathway of B-cell receptors (BCRs). BTK plays a critical role in the survival and proliferation of B-cells, and its inhibition leads to the suppression of B-cell activation and proliferation. N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide also inhibits the activation of other downstream signaling molecules, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and physiological effects:
N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide has been shown to induce apoptosis (programmed cell death) in B-cells and inhibit their proliferation. It also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases and inflammatory disorders. N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide has also been shown to enhance the activity of T-cells, which play a crucial role in the immune response against cancer cells and pathogens.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide is its selectivity towards BTK, which minimizes the potential off-target effects. N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide has also shown good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for clinical development. However, N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide has some limitations in the laboratory experiments, such as its poor solubility in water and the need for high doses to achieve therapeutic effects.

Zukünftige Richtungen

N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in various diseases. Some of the future directions for N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide research include:
- Combination therapy: N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide can be used in combination with other drugs, such as immune checkpoint inhibitors and chemotherapy, to enhance their efficacy and reduce the risk of drug resistance.
- Biomarker identification: Identification of biomarkers that can predict the response to N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide treatment can help in patient selection and personalized medicine.
- Mechanism of resistance: Understanding the mechanisms of resistance to N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide can help in the development of new strategies to overcome drug resistance.
- New indications: N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide can be evaluated for its potential therapeutic applications in other diseases, such as rheumatoid arthritis and multiple sclerosis.
Conclusion:
N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Its selective inhibition of BTK and downstream signaling molecules makes it a suitable candidate for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Further research is needed to evaluate its safety and efficacy in clinical trials and to explore its potential applications in other diseases.

Synthesemethoden

The synthesis of N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide involves multiple steps that require the use of various reagents and solvents. The synthesis begins with the preparation of 2-(2-aminobenzofuran-3-yl) acetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 1-tosylpyrrolidine-2-carboxamide in the presence of a base to yield N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide. The final product is purified using column chromatography to obtain a pure compound.

Wissenschaftliche Forschungsanwendungen

N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide is in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide has shown significant anti-tumor activity in preclinical studies and has the potential to become a new treatment option for these diseases.

Eigenschaften

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-13-8-10-14(11-9-13)30(27,28)24-12-4-6-16(24)21(26)23-18-15-5-2-3-7-17(15)29-19(18)20(22)25/h2-3,5,7-11,16H,4,6,12H2,1H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYADSRURSNXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.